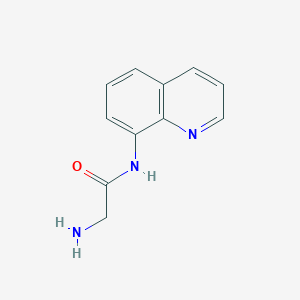![molecular formula C15H14N2O4S B2593571 3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea CAS No. 2319719-34-9](/img/structure/B2593571.png)
3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of bifuran and thiophene moieties
準備方法
The synthesis of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.
Introduction of the hydroxyethyl group: This step often involves the reaction of the bifuran compound with ethylene oxide or similar reagents.
Formation of the thiophene moiety: Thiophene derivatives can be synthesized through various methods, including the reaction of sulfur with 1,3-dienes.
Coupling of the bifuran and thiophene moieties: This step involves the formation of a urea linkage between the two moieties, typically using reagents such as isocyanates or carbamates under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
化学反応の分析
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the bifuran or thiophene moieties are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The bifuran and thiophene moieties may interact with enzymes or receptors, leading to changes in their activity. The hydroxyethyl group can also play a role in these interactions by forming hydrogen bonds with target molecules.
類似化合物との比較
Similar compounds to 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea include other bifuran and thiophene derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity. For example, dithieno[3,2-b:2′,3′-d]thiophene (DTT) is another thiophene derivative that has gained attention for its use in organic electronics due to its high charge mobility and extended π-conjugation .
特性
IUPAC Name |
1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-10(9-16-15(19)17-14-4-2-8-22-14)11-5-6-13(21-11)12-3-1-7-20-12/h1-8,10,18H,9H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXKEPOMCMRBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)NC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide](/img/structure/B2593490.png)


![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B2593499.png)
![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2593501.png)
![1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2593502.png)
![5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide](/img/structure/B2593503.png)
![3-(4-Benzylpiperazin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2593505.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2593507.png)

![N-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2593509.png)


